4-Methyl-5-imidazolemethanol hydrochloride
Overview
Description
4-Methyl-5-imidazolemethanol hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2O and its molecular weight is 148.59 g/mol. The purity is usually 95%.
The exact mass of the compound (4-methyl-1H-imidazol-5-yl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Conversion into Carbonyl Compounds
Imidazole derivatives, including those related to (4-methyl-1H-imidazol-5-yl)methanol hydrochloride, have been synthesized and applied in chemical research. For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives have been prepared and converted into carbonyl compounds through a process involving quaternary salts. This demonstrates the versatility of imidazole derivatives in synthetic chemistry, particularly as a masked form of the carbonyl group or as a synthon of the group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Antimicrobial Activity
Imidazole derivatives have been explored for their potential antimicrobial activity. A series of 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, closely related to the queried compound, showed potential in this area. This suggests the relevance of such compounds in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Biomimetic Chelating Ligands
Imidazole derivatives can be used as precursors for biomimetic chelating ligands. For instance, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound structurally related to the queried one, was synthesized and characterized as a potential precursor for such applications (Gaynor, McIntyre, & Creutz, 2023).
Hypoxia-Activated Prodrugs
In medicinal chemistry, imidazole derivatives have been utilized in the design of hypoxia-activated prodrugs. The conjugation of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol with other compounds has led to promising antitumor agents, showcasing the potential of imidazole derivatives in targeted cancer therapy (Jin, Zhang, & Lu, 2017).
Structural and Magnetic Properties Studies
Hydrochloride crystals based on imidazole derivatives have been examined for their structural and magnetic properties. This highlights the use of such compounds in materials science and the study of molecular interactions and properties (Yong, Zhang, & She, 2013).
Carbon Steel Corrosion Inhibition
Imidazole-based molecules, including derivatives similar to the queried compound, have been applied in the field of corrosion inhibition. Their efficiency in preventing carbon steel corrosion in acidic medium has been demonstrated, showing the industrial application of these compounds (Costa et al., 2021).
Safety and Hazards
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
It’s known that this compound was used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane , which might suggest its potential role in interacting with certain biochemical pathways.
Mode of Action
It’s known that this compound is used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane
Action Environment
It’s worth noting that this compound is hygroscopic , suggesting that moisture in the environment could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
4-Methyl-5-imidazolemethanol hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of tridentate ligands such as 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane . This compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with metal ions and other biomolecules is central to its mechanism of action. These interactions can lead to changes in enzyme activity and gene expression, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the production and utilization of metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The subcellular localization of this compound can affect its activity and function, influencing cellular processes such as enzyme activity and gene expression .
Properties
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHDUFNPQJWPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38585-62-5, 91323-13-6 | |
Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38585-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91323-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40191906 | |
Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige granules; [Sigma-Aldrich MSDS] | |
Record name | 4-Methyl-5-imidazolemethanol hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11642 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38585-62-5 | |
Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylimidazol-5-ylmethanolhydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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